molecular formula C14H14N2O3 B6331129 Ethyl 3-((4-acetylphenyl)amino)-2-cyanoprop-2-enoate CAS No. 58651-54-0

Ethyl 3-((4-acetylphenyl)amino)-2-cyanoprop-2-enoate

Cat. No. B6331129
CAS RN: 58651-54-0
M. Wt: 258.27 g/mol
InChI Key: YLWURFDYJIVPMB-FMIVXFBMSA-N
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Description

The compound “Ethyl 3-((4-acetylphenyl)amino)-2-cyanoprop-2-enoate” is a complex organic molecule. It contains an ethyl group, a cyanopropenoate group, and a 4-acetylphenylamino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, acetyl groups, and cyanopropenoate groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The 4-acetylphenylamino group would likely form a ring structure, with the ethyl and cyanopropenoate groups attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyanopropenoate group, which is known to participate in various chemical reactions . The 4-acetylphenylamino group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the cyanopropenoate group could make the compound polar, influencing its solubility and reactivity .

properties

IUPAC Name

ethyl (E)-3-(4-acetylanilino)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(8-15)9-16-13-6-4-11(5-7-13)10(2)17/h4-7,9,16H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWURFDYJIVPMB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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